(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H20ClNO4 and its molecular weight is 313.8. The purity is usually 93.
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Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid involves the protection of the amine group, followed by the introduction of the chloro and methyl groups, and finally the deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2-chloro-4-methylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with hydrochloric acid to form tert-butyl carbamate hydrochloride.", "Step 2: Reaction of tert-butyl carbamate hydrochloride with sodium ethoxide to form the sodium salt of tert-butyl carbamate.", "Step 3: Reaction of the sodium salt of tert-butyl carbamate with 2-chloro-4-methylbenzaldehyde in the presence of acetic anhydride and triethylamine to form the protected amine intermediate.", "Step 4: Introduction of the chloro group by reacting the protected amine intermediate with thionyl chloride in dichloromethane to form the chloro intermediate.", "Step 5: Introduction of the methyl group by reacting the chloro intermediate with ethyl acetoacetate in the presence of sodium ethoxide to form the final product.", "Step 6: Deprotection of the amine group by reacting the final product with sodium hydroxide in water to form (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid." ] } | |
CAS No. |
853029-92-2 |
Molecular Formula |
C15H20ClNO4 |
Molecular Weight |
313.8 |
Purity |
93 |
Origin of Product |
United States |
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